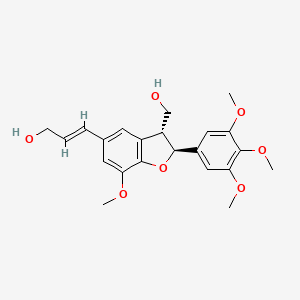
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate typically involves the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)acetate
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)butanoate
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)pentanoate
Uniqueness
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12ClFO2 |
|---|---|
Poids moléculaire |
230.66 g/mol |
Nom IUPAC |
methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H12ClFO2/c1-6(11(14)15-3)8-4-5-9(12)7(2)10(8)13/h4-6H,1-3H3 |
Clé InChI |
FMIFCJRFDNRZDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)C(C)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



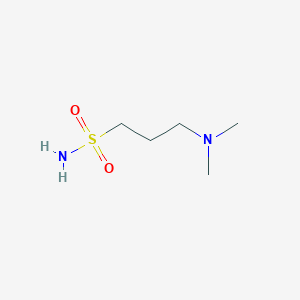
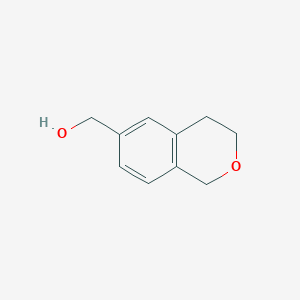

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
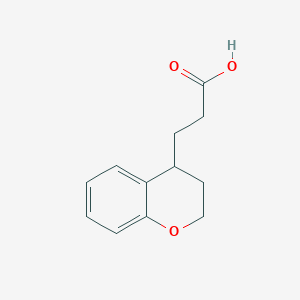
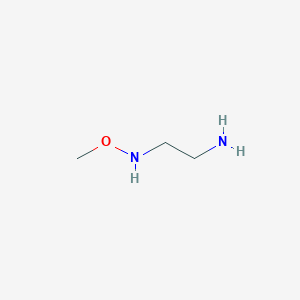
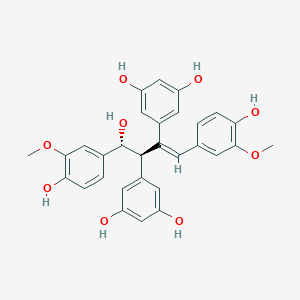
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

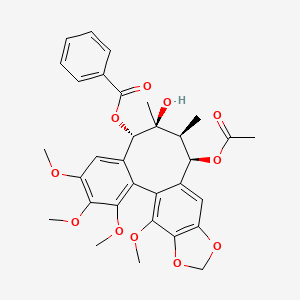

![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
